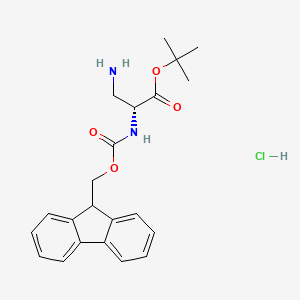

Fmoc-D-Dap-OtBu HCl

Description

Significance of Unnatural Amino Acids in Contemporary Peptide Science

Unnatural amino acids (UAAs), which are not among the 20 standard proteinogenic amino acids, are instrumental in modern drug discovery and protein engineering. nih.govbiosynth.com Their incorporation into peptide chains can lead to molecules with improved stability, enhanced potency, and novel functionalities. nih.govnih.gov UAAs offer a vast structural diversity that allows for the creation of peptidomimetics—compounds that mimic natural peptides but have superior properties such as increased resistance to enzymatic degradation. cpcscientific.com This makes them invaluable for developing new therapeutic agents and molecular probes to investigate biological systems. nih.gov

Role of Diaminopropionic Acid (Dap) Derivatives in Advanced Chemical Synthesis

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains two amino groups. cymitquimica.com This structural feature makes Dap and its derivatives particularly useful in chemical synthesis. They can be used to create branched peptides, introduce specific structural constraints, or serve as a scaffold for attaching other molecules. cpcscientific.commdpi.com The presence of an additional amino group allows for site-specific modifications, which is crucial for developing complex peptide conjugates and other advanced materials. mdpi.comorganic-chemistry.org For instance, Dap derivatives are used in the synthesis of chelating peptide conjugates for therapeutic and diagnostic applications in oncology. mdpi.com

Overview of Fmoc- and tert-Butyl (tBu)-Based Protecting Group Strategies in Modern Peptide Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. ontosight.ailibretexts.org The Fmoc/tBu strategy is a widely used orthogonal protection scheme in solid-phase peptide synthesis (SPPS). ontosight.aiiris-biotech.de

Fmoc (9-Fluorenylmethyloxycarbonyl) group: This group is used to protect the alpha-amino group of an amino acid. ontosight.aiiris-biotech.de It is stable under acidic conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638). libretexts.orgiris-biotech.de

tert-Butyl (tBu) group: The tBu group is used to protect the side-chain functional groups of amino acids like serine, threonine, and aspartic acid. ontosight.aiiris-biotech.de It is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). ontosight.aiiris-biotech.de

This orthogonal system allows for the selective deprotection of the alpha-amino group for chain elongation while the side chains remain protected, ensuring the integrity of the growing peptide. iris-biotech.decblpatras.gr

Contextualization of Fmoc-D-Dap-OtBu HCl as a Bifunctional Building Block for Peptide Engineering

This compound is a specialized building block that combines the features of a Dap core with the Fmoc/tBu protection strategy. bapeks.combapeks.com In this compound, the alpha-amino group is protected by the Fmoc group, and one of the functional groups in the side chain is protected as a tert-butyl ester (OtBu). The hydrochloride salt form enhances its stability and handling. This arrangement makes it a bifunctional building block. acs.org One amino group is temporarily masked by the Fmoc group, ready for peptide bond formation, while the other amino group on the side chain remains available for further specific chemical modifications after the final deprotection steps. This dual functionality is highly desirable for constructing complex, non-linear, or cyclic peptides and for introducing labels or other moieties at specific positions within a peptide sequence.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C22H27ClN2O4 | nih.govaablocks.comglentham.com |

| Molecular Weight | 418.9 g/mol | bapeks.comaablocks.comglentham.com |

| CAS Number | 2389078-76-4 (net) | bapeks.com |

| Synonyms | Fmoc-D-Dpr-OtBu HCl, Fmoc-D-Dapa-OtBu HCl | bapeks.com |

| Storage Temperature | 2-8 °C | bapeks.comiris-biotech.de |

| Purity | >99% | bapeks.comiris-biotech.de |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBNGRFPZAWXOM-FSRHSHDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Fmoc D Dap Otbu Hcl and Its Precursors

Stereoselective Synthesis of D-2,3-Diaminopropanoic Acid (D-Dap) Scaffolds

The creation of the D-2,3-diaminopropanoic acid (D-Dap) core with precise stereochemistry is fundamental. Various synthetic approaches have been developed to achieve this, ranging from linear sequences to more efficient convergent strategies.

Convergent and Linear Synthetic Routes to Protected D-Dap Derivatives

A common strategy for the stereoselective synthesis of D-Dap derivatives starts from the commercially available and optically pure Nα-Fmoc-O-tert-butyl-D-serine. mdpi.com A retrosynthetic analysis reveals that the 2,3-diamino framework can be established through the reductive amination of a D-serine aldehyde derivative. mdpi.comresearchgate.net This key intermediate can be reacted with various primary amines or arylsulfonamides to install the desired side-chain functionality. mdpi.com The use of D-serine as the starting material ensures the correct stereochemistry at the α-carbon to yield the desired D-Dap scaffold. researchgate.net

Methodologies for Orthogonal Protecting Group Installation on D-Dap Side Chains (e.g., Alloc, Dde, Boc)

The utility of Fmoc-D-Dap-OtBu HCl lies in the orthogonal nature of its protecting groups, which allows for selective deprotection and modification. peptide.comresearchgate.net Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others in the molecule. researchgate.net This principle is crucial in multi-step syntheses like solid-phase peptide synthesis (SPPS). peptide.com

Several protecting groups are commonly used for the side-chain amine of D-Dap, each with its unique cleavage conditions. peptide.comsigmaaldrich.com

Alloc (Allyloxycarbonyl): The Alloc group is stable to the conditions used for Fmoc (piperidine) and tBu (acid) removal. iris-biotech.de It is typically cleaved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. iris-biotech.denih.gov This makes it an excellent choice for on-resin side-chain modification. iris-biotech.de

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are stable to both piperidine (B6355638) and trifluoroacetic acid (TFA). sigmaaldrich.com They are selectively removed by treatment with a dilute solution of hydrazine (B178648) (e.g., 2% hydrazine in DMF). sigmaaldrich.com The use of Dde or ivDde allows for side-chain manipulation after the full peptide backbone has been assembled. sigmaaldrich.com

Boc (tert-Butoxycarbonyl): The Boc group is widely used in peptide chemistry and is orthogonal to the Fmoc group. peptide.com It is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids such as TFA. peptide.comug.edu.pl Fmoc-Dap(Boc)-OH is a common commercially available derivative used in Fmoc-based SPPS. peptide.com

| Protecting Group | Cleavage Conditions | Stability |

| Alloc | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) iris-biotech.denih.gov | Stable to piperidine and TFA iris-biotech.de |

| Dde/ivDde | 2% Hydrazine in DMF sigmaaldrich.com | Stable to piperidine and TFA sigmaaldrich.com |

| Boc | Acid (e.g., TFA) peptide.comug.edu.pl | Stable to piperidine peptide.com |

Side Chain Functionalization of D-Diaminopropanoic Acid Derivatives

The free side-chain amine of D-Dap derivatives serves as a versatile handle for introducing a wide array of functionalities, enabling the development of sophisticated bioconjugates and chemical probes.

Strategies for Amine Derivatization for Bioconjugation and Chemical Probe Development

The primary amine on the D-Dap side chain can be derivatized through various chemical reactions to attach different molecules of interest. google.comresearchgate.net These modifications are essential for creating bioconjugates where a peptide is linked to another biomolecule, a drug, or a labeling agent. rsc.org Common derivatization strategies include acylation with activated esters (like NHS esters) or isothiocyanates. bachem.com These reactions are generally efficient and proceed under mild conditions compatible with peptide structures. bachem.com The choice of derivatization chemistry depends on the nature of the molecule to be attached and the desired stability of the resulting linkage. nih.gov

Incorporation of Fluorescent Tags and Chelating Agents via the Side Chain Amine

The side-chain amine of D-Dap is an ideal site for the attachment of fluorescent dyes and chelating agents for various applications in biological imaging and radiopharmaceuticals. pepscan.combeilstein-journals.org

Fluorescent Tags: A variety of fluorescent dyes with different spectral properties can be coupled to the D-Dap side chain. rsc.orgacs.org For example, fluorescein (B123965) isothiocyanate (FITC) can be reacted with the amine to form a stable thiourea (B124793) linkage, although a spacer is often recommended to avoid quenching or unwanted side reactions. bachem.com Other common fluorophores include rhodamine and BODIPY dyes, which can be attached using their N-hydroxysuccinimide (NHS) ester derivatives to form amide bonds. bachem.comacs.org The incorporation of such fluorescent probes allows for the visualization and tracking of peptides in biological systems. pepscan.com

Chelating Agents: Chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be conjugated to the D-Dap side chain. unil.ch DOTA is capable of forming stable complexes with various metal ions, including radionuclides used in medical imaging (e.g., PET and SPECT) and therapy. The synthesis of a DOTA-conjugated peptide can be achieved on the solid phase after selective deprotection of the D-Dap side-chain amine. unil.ch This approach allows for the creation of targeted radiopharmaceuticals where the peptide directs the chelator-metal complex to specific cells or tissues.

Optimization of Protecting Group Chemistry for this compound

Recent research has focused on developing greener and more efficient methods for protecting group manipulation. For instance, methods using calcium(II) iodide have been explored for the selective hydrolysis of methyl esters while preserving the Fmoc group, offering an alternative to traditional saponification conditions that can be harsh. mdpi.com Such optimized methods can improve yields and reduce side reactions, making the synthesis of complex peptides more straightforward.

Exploiting Orthogonality of Acid-Labile (tBu) and Base-Labile (Fmoc) Groups in Synthesis

The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. biosynth.com The orthogonality stems from the differential stability of the protecting groups to acid and base: the Fmoc group is labile to basic conditions, while the tert-butyl (tBu) group is labile to acidic conditions. biosynth.comwikipedia.org This differential reactivity allows for the sequential and selective removal of these protecting groups, which is fundamental for the stepwise elongation of a peptide chain and the site-specific modification of side chains. biosynth.com

In the context of this compound, the N-α-amino group is protected by the base-labile Fmoc group, and the carboxylic acid is protected as a tert-butyl ester, an acid-labile group. A common precursor in the synthesis of such molecules is Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comnih.gov A synthetic approach can involve the conversion of the serine derivative into a suitably protected 2,3-diaminopropionic acid (Dap) derivative. For instance, a multi-step synthesis can be employed to yield a fully protected l-Dap methyl ester where the α-amino group is protected with an acid-labile Boc group and the β-amino group is protected with the base-labile Fmoc group. mdpi.com

The synthesis of orthogonally protected Dap derivatives is crucial for their incorporation into peptides. For example, Fmoc-D-Dap(Boc)-OH is a commercially available derivative where the α-amino group is Fmoc-protected and the β-amino group is Boc-protected. peptide.com This allows for the removal of the Fmoc group with a base like piperidine to elongate the peptide chain, while the Boc group on the side chain remains intact for later selective deprotection and modification under acidic conditions. peptide.com

The table below summarizes the characteristics of the Fmoc and tBu protecting groups, highlighting their orthogonal nature.

| Protecting Group | Abbreviation | Lability | Common Deprotection Reagents | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | 20-50% Piperidine in DMF wikipedia.orgbeilstein-journals.org | Acidic conditions, Catalytic hydrogenolysis |

| tert-Butyl | tBu | Acid-labile | Trifluoroacetic acid (TFA) | Basic conditions, Catalytic hydrogenolysis |

Selective Deprotection Methodologies for Complex Peptidic Systems

The true utility of orthogonal protecting groups like Fmoc and tBu becomes apparent in the synthesis of complex peptidic systems where selective deprotection is required. In peptides containing Fmoc-D-Dap-OtBu, the ability to selectively remove either the Fmoc or the tBu group without affecting other protecting groups is paramount for creating branched peptides, cyclic peptides, or for conjugating molecules to the side chain.

Selective Fmoc Group Removal: The deprotection of the Fmoc group is typically achieved under mild basic conditions, most commonly using a solution of 20% piperidine in an organic solvent like dimethylformamide (DMF). beilstein-journals.org This process is highly specific and does not affect acid-labile groups such as tBu esters or Boc-protected amines. biosynth.com The reaction proceeds via a β-elimination mechanism, and the released dibenzofulvene byproduct can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.org Alternative, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in cases of difficult sequences. iris-biotech.de

Selective tBu Group Removal: The cleavage of the tert-butyl ester is accomplished under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are commonly used for the final deprotection step in SPPS, which removes tBu esters along with other acid-labile side-chain protecting groups. However, for selective on-resin deprotection of a tBu ester while other acid-labile groups like Boc are present, milder and more selective methods are required. Research has shown that Lewis acids such as ferric chloride (FeCl₃) or zinc bromide (ZnBr₂) can be used for the selective cleavage of t-butyl esters. nih.govscite.ai For instance, FeCl₃ (5 equivalents) in dichloromethane (B109758) has been used for the on-resin cleavage of the tert-butyl ester on the side chain of aspartic acid, a protocol that is compatible with Fmoc chemistry. nih.gov However, it is important to note that very acid-sensitive groups like Boc may not be fully stable under these conditions. nih.gov

The following table outlines various protecting groups for the side chain of diaminopropionic acid and their orthogonal deprotection conditions relative to the Fmoc/tBu strategy.

| Side-Chain Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality to Fmoc/tBu |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Quasi-orthogonal with tBu (differential acid lability) |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) iris-biotech.de | Fully orthogonal |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fully orthogonal |

| 4-Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Orthogonal |

The strategic use of these orthogonal protecting groups in conjunction with the Fmoc/tBu strategy allows for the synthesis of highly complex and functionalized peptides derived from this compound.

Integration of Fmoc D Dap Otbu Hcl in Solid Phase Peptide Synthesis Spps Protocols

Coupling Chemistry and Reagent Selection for Incorporating Fmoc-D-Dap-OtBu HCl

The successful incorporation of this compound into a growing peptide chain relies on the careful selection of coupling reagents and optimization of reaction conditions to ensure high efficiency and purity.

Activation Reagents and Conditions for Efficient Amino Acid Coupling (e.g., TBTU, HOAt, HATU, DIC/Oxyma)

The activation of the carboxylic acid of the incoming amino acid is a critical step in forming the peptide bond. Several reagents are commonly employed for this purpose in Fmoc-based SPPS.

Commonly used coupling reagents include aminium-based reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole). nih.govunil.ch For instance, the preactivation of this compound can be achieved using a solution of TBTU and HOAt in a suitable solvent like DMF. nih.gov Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide), paired with an additive like OxymaPure® (Ethyl cyanohydroxyiminoacetate), also provide an effective activation method. rsc.org

The choice of base is also crucial. Non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-trimethylpyridine (B116444) are frequently used to neutralize the hydrochloride salt of the amino acid and to facilitate the coupling reaction. nih.govunil.ch

Table 1: Common Activation Reagents for this compound Incorporation

| Activation Reagent | Additive | Base | Typical Solvent |

|---|---|---|---|

| TBTU | HOAt | DIPEA, 2,4,6-Trimethylpyridine | DMF |

| HATU | - | DIPEA, NMM | DMF, NMP |

| DIC | OxymaPure® | - | DMF |

This table is generated based on common practices in SPPS. nih.govunil.chrsc.orgrsc.org

Reaction Optimization for High Yield and Purity in SPPS

To achieve high yields and purity, several factors in the coupling reaction must be optimized. The stoichiometry of the reagents is critical; typically, an excess of the protected amino acid and coupling reagents relative to the resin loading is used to drive the reaction to completion. nih.govrsc.org Reaction times and temperatures can also be adjusted. While many coupling reactions proceed efficiently at room temperature, gentle heating might be employed in some cases to overcome difficult couplings. nih.gov

Monitoring the completion of the coupling reaction is essential to ensure the entire peptide chain is synthesized correctly. Qualitative tests, such as the Kaiser test, can be used to detect the presence of unreacted primary amines on the resin. Following each coupling and deprotection step, thorough washing of the resin with solvents like DMF is necessary to remove excess reagents and byproducts. rsc.org

Strategies for On-Resin Derivatization and Cleavage

The presence of the orthogonally protected side chain in this compound opens up possibilities for modifications while the peptide is still attached to the solid support.

Compatibility with Diverse SPPS Resin Linkers (e.g., 2-CTC, Rink Amide)

This compound is compatible with a variety of resins commonly used in Fmoc-SPPS. For the synthesis of peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) resin is a popular choice due to the mild conditions required for cleavage, which often leave side-chain protecting groups intact. rsc.orguci.edu When a C-terminal amide is desired, Rink Amide resin is frequently used. rsc.orguci.edu The choice of resin is dictated by the desired C-terminal functionality of the final peptide.

Post-Assembly Functionalization on Solid Support Utilizing Dap Side Chains

A key advantage of incorporating Dap residues is the ability to perform post-synthetic modifications on its side chain. nih.gov After the peptide chain has been assembled, the OtBu protecting group on the Dap side chain can be selectively removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), while the peptide remains attached to an acid-stable resin. unil.ch This exposes a free carboxylic acid on the Dap side chain, which can then be further functionalized.

This strategy allows for the introduction of various moieties, such as chelating agents for radiolabeling (e.g., DOTA), fluorescent labels, or other reporter groups. nih.govunil.ch For example, after coupling this compound and completing the peptide sequence, the resin can be treated to deprotect the Dap side chain, followed by the coupling of another molecule to this newly available functional group. unil.ch

Advanced Considerations and Challenges in SPPS with this compound

While a versatile building block, the use of this compound in SPPS is not without its challenges. Potential side reactions, such as racemization or aspartimide formation, can occur, particularly during the base-mediated Fmoc deprotection step. acs.org The lability of the α-proton in certain amino acids can be increased under basic conditions, leading to epimerization. acs.org Careful selection of the deprotection conditions and reagents can help to minimize these side reactions.

Another consideration is the potential for steric hindrance during the coupling of the bulky Fmoc-protected amino acid, which may require extended reaction times or more potent activation reagents to achieve complete coupling. The solubility of the protected amino acid and the growing peptide chain on the resin can also impact reaction efficiency.

The successful synthesis of complex peptides using this compound requires a thorough understanding of the underlying chemistry of SPPS and careful optimization of each step in the process to maximize yield and purity while minimizing side reactions.

Minimizing Racemization and Epimerization During Coupling and Deprotection

Maintaining the stereochemical integrity of the α-carbon is crucial during peptide synthesis. For a D-amino acid like D-Dap, the principal risk is epimerization—the conversion of the D-enantiomer into its L-form—which can fundamentally alter the peptide's three-dimensional structure and biological function. mdpi.com This erosion of chiral purity can happen during both the amino acid coupling and the Fmoc-deprotection stages of SPPS. nih.gov

During Coupling: The activation of the carboxylic acid group of the incoming Fmoc-D-Dap derivative increases the acidity of the α-proton, making it susceptible to base-catalyzed abstraction and subsequent racemization via a 5(4H)-oxazolone intermediate. peptide.comresearchgate.net The degree of this side reaction is governed by several factors:

Coupling Reagents and Additives: The selection of a coupling reagent is a critical decision. Uronium/phosphonium salt-based reagents like HATU and HBTU are highly reactive but necessitate the use of a non-nucleophilic base such as DIPEA, which can promote racemization. bachem.com In contrast, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be employed with minimal base, though they require additives to boost coupling speed and suppress racemization. bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are adept at minimizing racemization by converting the activated acid to a more stable active ester, thereby reducing the lifetime of the highly reactive oxazolone (B7731731) species. peptide.comcreative-peptides.com For amino acids known to be prone to racemization, the combination of DIC with an additive like OxymaPure® or HOAt is frequently recommended. bachem.comacs.org

Base: The strength and concentration of the base utilized during the coupling step are directly proportional to the extent of epimerization. acs.org For particularly sensitive couplings, substituting the commonly used DIPEA with a weaker base like N-methylmorpholine (NMM) or sym-collidine is advantageous. bachem.com The use of in situ neutralization protocols, where the N-terminus of the resin-bound peptide is neutralized immediately before the coupling reaction, can also help to carefully manage the basicity of the reaction environment. peptide.com

Temperature and Reaction Time: Extended coupling durations and elevated temperatures increase the risk of epimerization. mdpi.com It is therefore essential to optimize reaction conditions to ensure coupling is both rapid and complete. While microwave-assisted synthesis can shorten reaction times, the conditions must be meticulously controlled to prevent unwanted side reactions. creative-peptides.com

During Deprotection: The repetitive exposure of the growing peptide chain to a basic solution for the removal of the Fmoc protecting group is another critical phase where epimerization can occur. mdpi.comnih.gov The standard deprotection solution, 20% piperidine (B6355638) in DMF, is sufficiently basic to induce gradual epimerization of sensitive residues, particularly C-terminal amino acids esterified to the resin, over the course of a lengthy synthesis. mdpi.comnih.gov

Deprotection Reagents: While piperidine remains the standard, alternative reagents have been investigated for sequences containing sensitive residues. Employing a stronger, less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can dramatically reduce deprotection times, which may lessen the total exposure time to basic conditions. peptide.comnih.gov However, DBU is a potent catalyst for other side reactions, notably aspartimide formation, and its use requires caution. peptide.com It is often used at low concentrations (e.g., 2%) in conjunction with a small amount of piperidine, which acts as a scavenger for the dibenzofulvene byproduct. peptide.comnih.gov

The following table summarizes key strategies to mitigate epimerization during the incorporation of Fmoc-D-Dap derivatives.

| Synthesis Step | Factor | Recommended Strategy for Minimizing Epimerization | Rationale |

| Coupling | Coupling Reagent/Additive | Utilize DIC combined with HOAt or OxymaPure®. bachem.comacs.org | Forms a stable active ester that is less prone to racemization-inducing oxazolone formation. peptide.com |

| Base | Employ a weaker base like NMM or sym-collidine instead of DIPEA. bachem.com | Decreases the rate of α-proton abstraction from the activated amino acid. | |

| Temperature/Time | Perform coupling at ambient temperature for the minimum time necessary for completion. | Reduces the time window for base-catalyzed epimerization to occur. mdpi.com | |

| Deprotection | Reagent | Use standard 20% piperidine/DMF but monitor deprotection to avoid excessive exposure times. | Provides a balance between efficient Fmoc removal and minimizing base-induced side reactions. |

| Alternative Reagent | For highly sensitive sequences, consider a formulation of 2% DBU / 2-5% piperidine in DMF. peptide.comnih.gov | DBU accelerates the deprotection step, but its use carries an increased risk of other side reactions like aspartimide formation. peptide.comnih.gov |

Management of Side Reactions and Impurity Profiles in Complex Peptide Assembly

Aspartimide Formation and Related Impurities: Aspartimide formation is one of the most significant and challenging side reactions in Fmoc-based SPPS. mdpi.com This reaction is catalyzed by both bases and acids, meaning it can occur during piperidine-mediated Fmoc deprotection as well as during the final TFA-mediated cleavage from the resin. iris-biotech.de The reaction proceeds via a nucleophilic attack of a backbone amide nitrogen on the side-chain functionality of the preceding residue (in this context, the protected side-chain of D-Dap), resulting in a five-membered cyclic imide. nih.gov

This aspartimide intermediate is highly problematic for several reasons:

Epimerization: The α-carbon of the cyclic imide is exceptionally prone to epimerization. acs.org

Chain Termination: The imide can be resistant to acylation, halting further peptide elongation.

Byproduct Formation: The imide ring can be opened by nucleophiles present in the reaction mixture, such as piperidine or residual water, which generates a heterogeneous mixture of peptide-related impurities. These include not only the desired α-peptide but also the isomeric β-peptide (where the peptide chain is rerouted through the side-chain) and piperidide adducts. mdpi.comiris-biotech.de

Strategies to Manage Aspartimide Formation:

Protecting Groups: The selection of the side-chain protecting group for the D-Dap residue is of utmost importance. Standard synthetic approaches would utilize a building block with a dedicated side-chain protecting group, such as Fmoc-D-Dap(Boc)-OH or Fmoc-D-Dap(Dde)-OH. peptide.com The use of sterically demanding protecting groups on the side chain can physically impede the intramolecular cyclization reaction. nih.gov More advanced and effective strategies include the use of backbone protection, wherein a temporary group like 2-hydroxy-4-methoxybenzyl (Hmb) is installed on the amide nitrogen of the D-Dap residue itself, preventing it from initiating the cyclization. peptide.com

Deprotection Conditions: Given that DBU is a known catalyst for aspartimide formation, its use as a deprotection agent should be avoided when a Dap residue is part of the peptide sequence. peptide.com The addition of HOBt to the standard piperidine deprotection solution has been shown in some contexts to suppress the rate of aspartimide formation. creative-peptides.com

Coupling Conditions: Employing coupling protocols that minimize activation times and basic conditions can also contribute to reducing the incidence of this side reaction.

Other Potential Side Reactions:

Diketopiperazine (DKP) Formation: If D-Dap is the second amino acid in the sequence, there is a significant risk of DKP formation. This reaction involves the deprotected N-terminal amine of the dipeptide attacking the ester linkage to the resin, which cleaves the peptide from the solid support as a cyclic diketopiperazine, prematurely terminating the synthesis. acs.org

Side-Chain Reactions: Should the side-chain amine of the D-Dap residue become deprotected prematurely, it can react with activated carboxyl groups from subsequent coupling cycles. This can lead to the formation of branched peptides or terminate the chain altogether. Utilizing an orthogonal protecting group for the side chain, such as Dde (which is removed by hydrazine), provides a reliable strategy to prevent this if selective side-chain modification is desired. peptide.com

The table below outlines major side reactions pertinent to the incorporation of D-Dap and provides corresponding management strategies.

| Side Reaction | Description | Triggering Conditions | Management Strategy |

| Aspartimide Formation | The backbone amide nitrogen attacks the side-chain to form a cyclic imide, which leads to epimerization and the formation of α- and β-peptide byproducts. mdpi.comnih.gov | Base-catalyzed conditions (e.g., piperidine, DBU during deprotection). peptide.comiris-biotech.de | Use sterically bulky side-chain protecting groups; employ backbone protection (e.g., Hmb); avoid using DBU for Fmoc deprotection. peptide.compeptide.comnih.gov |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, which results in the cleavage of the peptide from the solid support. acs.org | Occurs after the Fmoc-deprotection of the second residue in the peptide sequence. | Immediately couple the third amino acid after deprotection of the second; use a more sterically hindered resin like 2-chlorotrityl resin. |

| Piperidide Adduct Formation | The nucleophilic attack of piperidine on the aspartimide intermediate, which forms a stable impurity that is difficult to remove during purification. iris-biotech.de | A direct consequence of aspartimide formation during deprotection steps using piperidine. | The primary strategy is to minimize aspartimide formation itself; using DBU-based deprotection can avoid this specific adduct but introduces other risks. nih.goviris-biotech.de |

| Premature Side-Chain Deprotection | The unintended loss of the side-chain protecting group (e.g., Boc), which can lead to peptide branching or termination. | Exposure to acidic conditions; relevant during final cleavage if only partial deprotection is intended. | Use an orthogonal protecting group such as Dde or Mtt if selective, on-resin side-chain deprotection is required. peptide.com |

Applications of Fmoc D Dap Otbu Hcl and Its Derivatives in Advanced Chemical Biology and Medicinal Chemistry Research

Development of Peptide-Based Chemical Probes and Bioconjugates

The dual functionality of Dap derivatives makes them exceptionally suited for constructing chemical probes and bioconjugates. One amino group participates in forming the peptide backbone, while the side-chain amine is available for conjugation to reporter molecules, such as fluorophores or affinity tags, without disrupting the peptide's primary sequence.

Synthesis of Fluorescent Probes for Biological Sensing and Imaging

The incorporation of Dap derivatives is a key strategy for creating fluorescently labeled peptides for biological imaging and sensing. The side-chain amine of a Dap residue within a peptide sequence provides a specific site for the covalent attachment of a fluorophore.

A notable example involves the synthesis of an environment-sensitive fluorescent building block, Fmoc-Dap(6DMN)-OH, where 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) is attached to the side-chain amine of diaminopropionic acid. nih.gov This building block can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov Peptides containing this 6DMN-labeled Dap residue function as fluorescent probes whose emission properties can change in response to their local environment, making them useful for studying peptide-receptor interactions. nih.gov

The general synthesis of such probes follows established SPPS methodology. nih.govmdpi.com The peptide is assembled on a solid support, and at the desired position, the protected Dap derivative is coupled. After the full peptide sequence is synthesized, the side-chain protecting group on the Dap residue is selectively removed, and a fluorophore with a reactive group (e.g., an N-hydroxysuccinimide ester) is attached to the now-free side-chain amine. mdpi.com This approach allows for the precise placement of the fluorescent label within the peptide sequence.

Design of Affinity-Based Probes for Target Engagement Studies

Affinity-based probes (AfBPs) are indispensable tools for identifying and validating biological targets of therapeutic agents. These probes typically consist of a ligand that recognizes the target, a reactive group (or "warhead") that forms a covalent bond with the target, and a reporter tag for detection. Dap derivatives can serve as a central scaffold to assemble these three components.

In the development of covalent AfBPs for the human A3 adenosine (B11128) receptor (hA3AR), a key research area, probes have been designed that feature selectivity for the target receptor. acs.org While these specific probes may not have used Dap, the principles of their design are applicable. A Dap derivative could be incorporated into a peptide ligand to provide a side-chain amine for attaching a clickable tag (like an alkyne or azide) for subsequent detection via click chemistry. acs.org This strategy prevents the loss of affinity that can occur when a bulky fluorophore is attached directly. acs.org

The design of these probes involves careful selection of the ligand to ensure high affinity and selectivity for the target protein. acs.org The performance of such probes is often evaluated through radioligand displacement assays to determine their binding affinity (pKi).

| Compound | pKi (0.5 h co-incubation) | pKi (4 h pre-incubation) | Fold Change |

|---|---|---|---|

| 5 (LUF7930) | 7.55 | 7.59 | 1.1 |

| 8 (LUF7931) | 7.45 | 7.68 | 1.7 |

| 9 (LUF7932) | 7.40 | 7.73 | 2.1 |

This table illustrates the time-dependent apparent affinity of different affinity-based probes for the human A3 adenosine receptor (hA3AR). The pKi value represents the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity. The "Fold Change" indicates the increase in apparent affinity after a longer pre-incubation time, which is characteristic of covalent probes.

Role in Bioconjugation and Ligand Design for Targeted Research Tools

The application of Fmoc-D-Dap-OtBu HCl extends to the broader field of bioconjugation, where it is used to create complex, multifunctional molecules for targeted research and therapeutic applications. netascientific.com

Construction of Peptide-Drug Conjugates (PDCs) and Radioconjugates for Preclinical Research

Dap linkers are integral to the design of modern peptide-drug conjugates (PDCs) and radioconjugates. In PDCs, a cytotoxic drug is linked to a peptide that targets cancer cells, aiming to deliver the payload specifically to the tumor site. nih.govresearchgate.net The linker's stability is crucial for the conjugate's efficacy. nih.govacs.org It has been shown that incorporating a diaminopropionic acid (Dap or DPR) residue adjacent to a maleimide (B117702) group, which is used for attaching the drug, can create a "self-stabilizing" linker. The basic amino group of Dap catalyzes the hydrolysis of the thiosuccinimide ring that forms after conjugation, resulting in a more stable linkage that prevents premature drug release in the bloodstream. acs.org

In the field of nuclear medicine, this compound is explicitly used in the synthesis of radiohybrid (rh) tracers for Positron Emission Tomography (PET) imaging. nih.govacs.org In one strategy, it serves as a trivalent linker to construct theranostic compounds that can be used for both imaging and therapy. nih.govacs.org For example, in the synthesis of a somatostatin (B550006) receptor 2 (sstR2)-targeted compound, a polyethylene (B3416737) glycol-like linker was first attached to the peptide, followed by Fmoc-D-Dap(Dde)-OH. The chelator DOTA, which coordinates the therapeutic radioisotope (e.g., ¹⁷⁷Lu), was then attached to the Dap side chain, while the N-terminus was used to attach a silicon-based fluoride (B91410) acceptor (SiFA) for ¹⁸F PET imaging. nih.govacs.org In another approach, this compound was directly coupled to a resin-bound peptide, followed by the attachment of other components to create a purely diagnostic tracer. nih.govunil.ch

| Conjugate Type | Role of Dap Derivative | Application | Reference |

|---|---|---|---|

| Peptide-Drug Conjugate (PDC) | Forms a self-stabilizing linker to improve in vivo stability. | Targeted cancer therapy. | acs.org |

| Radiohybrid Theranostic | Acts as a trivalent linker to connect a targeting peptide, a chelator (DOTA), and an imaging moiety (SiFA). | Combined cancer imaging (PET) and radiotherapy. | nih.govacs.org |

| Radiohybrid Diagnostic | Used as a linker to bridge the targeting peptide with a SiFA building block. | Cancer imaging (PET). | nih.govunil.ch |

Site-Specific Modification of Biomolecules via Dap-Derived Linkers

The presence of two distinct amino groups in diaminopropionic acid makes it an ideal component for site-specific modification of biomolecules. mdpi.com By using orthogonal protecting groups, chemists can selectively deprotect and react one amine while the other remains protected or part of the peptide backbone. This allows for the precise introduction of linkers, labels, or other molecules at a specific position within a peptide. mdpi.com

For instance, L-Dap is a structural motif in various natural products and has been used synthetically as a crosslinker. mdpi.com Recent research has also explored the reversible chemical modification of an N-terminal L-2,3-diaminopropionic acid residue using 2-formyl benzeneboronic acid, demonstrating its utility in creating dynamic, site-selectively modified proteins. researchgate.net This level of control is difficult to achieve with more common amino acids like lysine (B10760008), which are often abundant in proteins, leading to non-specific modifications. researchgate.net The ability to use the Dap side chain for specific conjugation reactions is a significant advantage in designing well-defined bioconjugates. mdpi.com

Development of Multivalent Peptide Systems for Enhanced Binding Affinity

A central linker containing multiple attachment points can be used to connect two or more peptide ligands. For example, a bivalent system was synthesized by first creating a linker with two free carboxylate groups. nih.gov These groups were then activated and conjugated to the free amino group of two separate peptide-like molecules (morpholinos, or MORFs), resulting in a bivalent construct. nih.gov This bivalent MORF showed significantly higher accumulation on pretargeted cells compared to its monovalent counterpart, providing strong evidence for enhanced affinity due to multivalency. nih.gov Similarly, synthetic methods have been developed to create dimerized peptides using diamine linkers, where the linker connects two separate peptide chains to generate a multivalent construct with potentially optimized biological properties. google.com A Dap derivative, with its available side-chain amine, could readily be incorporated into such designs to serve as the branching point for creating these multivalent systems.

Engineering of Peptides with Modulated Physicochemical and Biological Properties

The incorporation of D-2,3-diaminopropionic acid (D-Dap) into peptide sequences is a powerful strategy for modifying their structural and functional attributes. This is achieved through the use of versatile building blocks like this compound during Fmoc-based SPPS. frontiersin.orgunil.ch The D-configuration of the alpha-carbon and the reactive side-chain amine are pivotal features that researchers exploit to enhance peptide stability, introduce structural constraints, improve solubility, and generate novel antimicrobial agents.

Introduction of Conformational Constraints in Peptide Scaffolds for Structure-Activity Relationship Studies

Constraining the conformational flexibility of a peptide is a critical strategy in medicinal chemistry to stabilize bioactive conformations, which can lead to improved receptor affinity, selectivity, and metabolic stability. researchgate.net The unique structure of D-diaminopropionic acid, provided by reagents such as Fmoc-D-Dap(Mtt)OH or Fmoc-D-Dap(Boc)-OH, makes it an excellent tool for creating these constraints through side-chain cyclization. peptide.comnih.gov

A notable application is in the structure-activity relationship (SAR) studies of zyklophin, a peptide kappa opioid receptor (KOR) antagonist. nih.gov In these studies, researchers synthesized various analogs to probe the structural requirements for KOR interaction. By incorporating Fmoc-D-Dap(Mtt)OH at one position and an aspartic acid derivative at another, a lactam bridge could be formed between the side chains of the two residues after selective deprotection. nih.govmdpi.com This cyclization imposes a significant conformational restraint on the peptide backbone. The SAR studies revealed that the placement of this constraint is crucial for receptor affinity. For instance, substituting the amino acid at position 8 with D-Dap as part of a cyclization strategy had a less pronounced effect on KOR affinity compared to modifications at other positions, indicating that a basic residue in that specific location was not essential for maintaining high affinity. nih.gov

Similarly, in the development of potent antagonists for the melanocortin-4 receptor (MC4R), SAR studies on a macrocyclic peptide scaffold showed that substituting the asparagine residue with basic amino acids, including diaminopropionic acid (Dap), significantly increased potency. nih.gov The Dap-substituted analog proved to be the most potent, achieving an affinity comparable to the native AGRP protein, highlighting how the precise positioning of the Dap side chain can optimize ligand-receptor interactions. nih.gov These studies underscore the utility of D-Dap in systematically exploring the conformational space of a peptide to elucidate critical structure-activity relationships.

Table 1: Research Findings on D-Dap in Peptide Conformational Constraint Studies

| Peptide Studied | D-Dap Derivative Used | Purpose of Incorporation | Key Finding | Citation(s) |

|---|---|---|---|---|

| Zyklophin (KOR antagonist) | Fmoc-D-Dap(Mtt)OH | Side-chain to side-chain cyclization with D-Asp to create a lactam bridge. | Constraining the peptide via a D-Asp-Dap linkage helped probe the importance of specific residues for receptor affinity. | nih.gov |

Strategies for Improved Proteolytic Stability and Pharmacokinetic Modulation of Research Peptides

A major obstacle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in biological systems, which leads to short in-vivo half-lives. frontiersin.orgresearchgate.net A widely adopted and effective strategy to overcome this is the substitution of standard L-amino acids with non-natural amino acids, such as D-enantiomers or other variants like 2,3-diaminopropionic acid. rsc.orgmdpi.comnih.govmdpi.com The D-configuration of this compound makes it an ideal candidate for this purpose, as peptides containing D-amino acids are not readily recognized by proteases that have evolved to cleave peptide bonds between L-amino acids. frontiersin.orgoup.com

Research on the cationic antimicrobial peptide (AMP) Pep05 demonstrated that replacing L-lysine and L-arginine residues—the primary cleavage sites for trypsin—with unnatural amino acids like L-Dap significantly enhanced stability against trypsin and human plasma proteases. frontiersin.org The study systematically analyzed the degradation of various Pep05 derivatives. Peptides where all L-Lys and L-Arg residues were substituted with L-Dap (derivative UP13) showed markedly improved stability in the presence of trypsin, with over 40% of the peptide remaining after 5 hours. frontiersin.org In human plasma, these derivatives also exhibited significantly enhanced stability compared to the parent peptide. frontiersin.org The derivative containing only D-amino acid substitutions (DP06) showed the highest resistance, with over 60% remaining after 24 hours in plasma, reinforcing the general principle that avoidance of L-amino acids at cleavage sites improves proteolytic resistance. frontiersin.org

Further studies on other antimicrobial peptides have confirmed that incorporating D-amino acids or Lys analogues with shorter side chains, such as 2,3-diaminopropionic acid (Dap), confers protection against proteolysis without compromising antimicrobial activity. oup.com This modification can also modulate pharmacokinetic properties by increasing the peptide's half-life in circulation. iris-biotech.de For example, forming a lactam bridge between a D-diaminopropionic acid near the N-terminus and an aspartic acid near the C-terminus in a derivative of the peptide apamin (B550111) increased its half-life in human serum to over 24 hours, a dramatic improvement from the 5-minute half-life of its linear analog. mdpi.com

Table 2: Research Findings on D-Dap Incorporation for Enhanced Peptide Stability

| Parent Peptide | Modification | Protease/Medium | Key Finding on Stability | Citation(s) |

|---|---|---|---|---|

| Pep05 (AMP) | All L-Lys and L-Arg residues replaced with L-Dap (UP13). | Trypsin | Significantly improved stability; >40% of peptide remained intact after 5 hours. | frontiersin.org |

| Pep05 (AMP) | All L-Lys and L-Arg residues replaced with L-Dap (UP13). | Human Plasma | Displayed significantly superior stability compared to the parent Pep05. | frontiersin.org |

| Apamin derivative (MiniAp-4) | Lactam bridge between N-terminal D-Dap and C-terminal Asp. | Human Serum | Half-life increased to >24 hours, compared to 5 minutes for the linear L-analog. | mdpi.com |

Design and Application of Solubilizing Tags ("Helping Hands") for Challenging Peptide Sequences

The chemical synthesis of long or hydrophobic peptides is often complicated by poor solubility and aggregation of peptide segments during and after solid-phase peptide synthesis (SPPS). rsc.orgnih.gov A powerful strategy to mitigate these issues is the temporary attachment of a highly soluble peptide sequence, often a poly-lysine or poly-arginine chain, referred to as a "helping hand" or solubilizing tag. rsc.orgresearchgate.net The side-chain amine of diaminopropionic acid provides a convenient and effective anchor point for the on-resin synthesis of such tags.

While specialized linkers are often employed for this purpose, the fundamental principle can be adapted using versatile building blocks like a side-chain protected Fmoc-D-Dap derivative. rsc.orgresearchgate.netrsc.org The synthesis would involve incorporating a D-Dap residue with an orthogonal protecting group on its side-chain amine (e.g., Fmoc-D-Dap(Mtt)-OH or Fmoc-D-Dap(Alloc)-OH) at a strategic position within the target peptide sequence. frontiersin.orgnih.gov After the main peptide chain is assembled, the orthogonal protecting group on the D-Dap side chain is selectively removed on-resin. This unmasks the side-chain amine, which then serves as a branching point for the synthesis of the solubilizing tag (e.g., a Lys₆ sequence) using standard Fmoc-SPPS. rsc.org

This approach renders the entire peptide-tag conjugate highly soluble, facilitating purification and handling steps. Once the solubilizing function is no longer needed, the linker connecting the tag can be cleaved to release the native peptide. Although many modern methods use specifically designed cleavable linkers, the use of a Dap residue as a branching point is a foundational concept in creating multivalent or modified peptide structures. rsc.orgresearchgate.net This highlights the utility of diaminopropionic acid derivatives in synthetic strategies that require temporary modification to improve the physicochemical properties of challenging sequences.

Incorporation into Unnatural Amino Acid Substituted Peptides for Research into Antimicrobial Properties

The rise of antibiotic-resistant bacteria has spurred intensive research into new antimicrobial agents, with antimicrobial peptides (AMPs) being a promising class of therapeutics. frontiersin.orgaip.org The incorporation of unnatural amino acids, including D-Dap, into AMP sequences is a key strategy to enhance their efficacy and selectivity. frontiersin.orgnih.gov By modulating the charge, hydrophobicity, and structure of the peptide, researchers can optimize its ability to disrupt bacterial membranes while minimizing toxicity to host cells. nih.govmdpi.com

Systematic studies have shown that replacing cationic L-amino acids like lysine or arginine with L- or D-diaminopropionic acid can have a profound impact on the therapeutic index of an AMP. In one study, a series of 26-residue amphipathic α-helical AMPs were designed where the positively charged residues on the polar face were systematically varied. nih.gov Replacing D-Lysine with D-Dap had very little effect on the antimicrobial activity against Acinetobacter baumannii strains, but it dramatically decreased hemolytic activity against human red blood cells by over 21-fold. nih.gov This resulted in a significant improvement in the peptide's therapeutic index (the ratio of toxicity to activity), making the Dap-containing peptide a much safer potential therapeutic.

In another study, derivatives of the AMP Pep05 were synthesized by substituting L-Lys and L-Arg with L-Dap. frontiersin.org The resulting peptide (UP13) retained potent antimicrobial activity against Gram-negative bacteria like E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values comparable to the parent peptide. frontiersin.orgnih.gov These findings demonstrate that D-Dap and its L-isomer are valuable building blocks for fine-tuning the biological properties of AMPs, allowing for the rational design of peptides with high potency and improved safety profiles. frontiersin.orgnih.govnih.gov

Table 4: Research Findings on the Antimicrobial Properties of Dap-Containing Peptides

| Peptide Name/Class | Dap Modification | Target Organism(s) | Key Finding on Antimicrobial Properties | Citation(s) |

|---|---|---|---|---|

| 26-residue α-helical AMP | D-Lys residues on polar face replaced with D-Dap. | Acinetobacter baumannii | Maintained high antimicrobial activity while decreasing hemolytic activity >21-fold, greatly improving the therapeutic index. | nih.gov |

| Pep05 Derivative (UP13) | All L-Lys and L-Arg residues replaced with L-Dap. | E. coli, P. aeruginosa | Retained potent antimicrobial activity, with MIC values of 8-16 µg/mL, comparable to the parent peptide. | frontiersin.orgnih.gov |

| C18G Derivative | All seven Lys residues replaced with Dap. | Gram-positive and Gram-negative bacteria | Retained antimicrobial activity (at most a 2-fold change in MIC) but exhibited decreased helicity upon membrane binding. | nih.govmdpi.com |

Analytical Methodologies for Characterization of Fmoc D Dap Otbu Hcl Derivatives and Resulting Peptide Conjugates

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structure of Fmoc-D-Dap-OtBu HCl and its derivatives. These techniques probe the molecular structure and provide a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, TOCSY) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its peptide conjugates. mdpi.com ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. mdpi.com For instance, in a related Fmoc-protected diaminopropanol, ¹H- and ¹³C-NMR spectral plots displayed the correct number, multiplicity, and integral values for all expected resonances, confirming the structure. mdpi.com

Table 1: Representative NMR Data for Related Fmoc-Protected Compounds

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H | 7.72 | d | Aromatic (Fmoc) | rsc.org |

| ¹H | 7.56 | d | Aromatic (Fmoc) | rsc.org |

| ¹H | 7.36 | t | Aromatic (Fmoc) | rsc.org |

| ¹H | 7.28 | t | Aromatic (Fmoc) | rsc.org |

| ¹H | 4.36 | d | CH₂ (Fmoc) | rsc.org |

| ¹H | 4.18 | t | CH (Fmoc) | rsc.org |

| ¹H | 3.17 | q | CH₂N | rsc.org |

| ¹H | 1.53 | s | t-Butyl (OtBu) | rsc.org |

| ¹³C | 169.31 | C=O (OtBu) | rsc.org | |

| ¹³C | 155.61 | C=O (Fmoc) | rsc.org | |

| ¹³C | 143.87, 143.80, 141.30 | Aromatic (Fmoc) | rsc.org | |

| ¹³C | 127.73, 127.08, 125.17, 120.00 | Aromatic (Fmoc) | rsc.org | |

| ¹³C | 82.88 | C (t-Butyl) | rsc.org | |

| ¹³C | 67.20 | CH (Fmoc) | rsc.org | |

| ¹³C | 52.65 | α-CH | rsc.org | |

| ¹³C | 47.14 | CH₂ (Fmoc) | rsc.org | |

| ¹³C | 27.98 | CH₃ (t-Butyl) | rsc.org | |

| Note: This table presents a compilation of typical chemical shifts for the functional groups found in this compound, based on data from closely related structures. Exact values for the target compound may vary. |

Mass Spectrometry (MS, ESI-MS, HR-ESI-MS) for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and assessing the purity of the compound and its resulting peptide conjugates. rsc.orgcaltech.edunih.gov Electrospray ionization (ESI-MS) is a soft ionization technique commonly used to generate intact molecular ions from which the molecular weight can be determined. rsc.org

High-resolution mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and confirming its identity with a high degree of confidence. nih.gov For example, the calculated exact mass of this compound (C₂₂H₂₇ClN₂O₄) is 418.1659350 Da. nih.gov HR-MS analysis of a related compound, after purification, showed an observed mass of [M+H]⁺ 589.29, which was in close agreement with the calculated mass of 588.6, confirming the successful synthesis. caltech.edu In peptide synthesis, ESI-MS is also used to analyze crude peptide products and to confirm the mass of the final purified peptide. caltech.eduresearchgate.net

Table 2: Mass Spectrometry Data for this compound and Related Structures

| Compound | Ionization Method | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

| This compound | - | 418.9 (Molecular Weight) | - | nih.govbapeks.comglentham.com |

| This compound | ESI-MS (Predicted) | 383.19 [M+H]⁺ (free base) | - | - |

| Related Fmoc-Ddae-OH | ESI-MS | 522.2 [M+H]¹⁺ | 522.2 [M+H]¹⁺ | rsc.org |

| Related Fmoc-Ddae-OH | ESI-MS | 544.2 [M+Na]¹⁺ | 544.2 [M+Na]¹⁺ | rsc.org |

| C20(Lys6-Ddae) peptide | LC-MS | - | (tR = 17.5 min) | rsc.org |

| rhPSMA-9 peptide | ESI-MS | 1654.6 [M+H]⁺ | 1655.6 [M+H]⁺ | snmjournals.org |

| rhPSMA-10 peptide | ESI-MS | 1398.6 [M+H]⁺ | 1399.6 [M+H]⁺ | snmjournals.org |

| Note: This table includes the theoretical molecular weight of this compound and experimental mass spectrometry data for related compounds and peptide conjugates to illustrate the application of the technique. |

Chromatographic Purity and Enantiomeric Purity Assessment

Chromatographic techniques are essential for both the purification and the analytical assessment of the purity of this compound and its peptide derivatives. These methods separate components of a mixture based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the purification and the analytical determination of the purity of this compound and its peptide conjugates. rsc.orgcaltech.edunih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an acid modifier like trifluoroacetic acid (TFA). caltech.edursc.org

For purification, preparative or semi-preparative RP-HPLC is employed to isolate the target compound from reaction byproducts and impurities. caltech.eduunil.ch The purity of the final product is then assessed using analytical RP-HPLC, which provides a quantitative measure of the main peak's area relative to any impurity peaks. rsc.org Purity levels of greater than 99% are often reported for commercially available this compound. bapeks.com In research settings, HPLC is used to monitor reaction progress and to confirm the purity of synthesized peptides. rsc.orgnih.gov For example, a study involving the synthesis of a peptide conjugate reported purification via preparative RP-HPLC, followed by analytical HPLC to confirm the retention time and purity of the final product. unil.ch

Techniques for Enantiomeric Purity Analysis of Amino Acid Building Blocks and Final Peptides

Ensuring the enantiomeric purity of amino acid building blocks like this compound is critical, as the stereochemistry of the amino acids directly impacts the structure and function of the final peptide. Several techniques are available for this analysis.

One common approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated by standard HPLC. researchgate.net For instance, derivatization with (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) allows for the chromatographic separation of D- and L-amino acid derivatives. researchgate.net Another method utilizes chiral HPLC columns, which contain a chiral stationary phase capable of directly separating enantiomers. cat-online.com This is particularly useful for amino acid derivatives that possess a chromophoric group, such as the Fmoc group, which allows for UV detection. cat-online.com

Gas chromatography (GC) on a chiral stationary phase is another powerful technique for determining enantiomeric purity. cat-online.com For amino acids and their derivatives, this often requires a derivatization step to increase their volatility. cat-online.com A deuterium-labeling method coupled with GC-MS can be employed for highly accurate determination of enantiomeric purity, even for derivatives with specifications of less than 0.3% of the undesired enantiomer. cat-online.com This method is advantageous as it can account for any racemization that may occur during sample preparation. cat-online.com

Quantitative Analysis of Peptide Conjugation and Derivatization

Quantifying the extent of peptide conjugation and derivatization is crucial for understanding reaction efficiency and for the characterization of the final product.

One method for quantifying the loading of an Fmoc-protected amino acid onto a solid-phase resin involves cleaving the Fmoc group with a base, such as piperidine (B6355638), and then measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct. uninsubria.ittdx.cat The concentration of this adduct, which has a characteristic absorbance maximum around 301 nm, is directly proportional to the amount of Fmoc-protected amino acid that was coupled to the resin. tdx.cat

Amino acid analysis is another fundamental technique used to quantify the amount of a specific amino acid, and by extension the peptide, in a sample. rsc.org This involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized and quantified by HPLC. rsc.org Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) are used for derivatization prior to analysis by ion-exchange HPLC. rsc.org This method can be used to determine the amount of conjugated peptide in various samples, including those conjugated to nanoparticles. rsc.org

Furthermore, mass spectrometry can be used in a quantitative or semi-quantitative manner. For instance, MALDI-ToF mass spectrometry has been used to analyze and estimate the relative abundances of mixtures of intact PMO-d-peptide conjugates recovered from the cytosol of cells, demonstrating the utility of MS in quantifying peptide uptake and delivery. acs.org

Amino Acid Analysis (AAA) for Quantifying Peptide Content and Conjugation Yield

Amino Acid Analysis (AAA) is a fundamental, destructive technique used to determine the absolute quantity of a peptide or protein by breaking it down into its constituent amino acids. researchgate.net The process involves the complete hydrolysis of the peptide bonds, followed by the separation, identification, and quantification of the individual amino acids. researchgate.net This methodology is highly valuable for accurately determining the peptide content of a sample and calculating the yield of a conjugation reaction.

The first step is the hydrolysis of the peptide conjugate, which is typically achieved by heating the sample in a strong acid. A common and well-established method involves using 6 N hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) in an oxygen-free environment to liberate the amino acids. researchgate.netutoronto.ca

Following hydrolysis, the free amino acids in the hydrolysate are separated, derivatized, and quantified. researchgate.net Derivatization is often necessary to make the amino acids detectable by chromatographic methods. For instance, phenylisothiocyanate (PITC) can be used to create phenyl-labeled amino acids, which can then be separated and quantified using Ultra-Performance Liquid Chromatography (UPLC). utoronto.ca

By measuring the amount of a specific, stable, and unique amino acid within the peptide sequence, one can accurately calculate the total amount of peptide present in the initial sample. To determine the conjugation yield, the molar amount of the peptide (determined via AAA) is compared to the molar amount of the substrate to which it was conjugated.

Table 1: Typical Conditions for Acid Hydrolysis in Amino Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | 6 N Hydrochloric Acid (HCl) | To cleave all peptide bonds within the protein or peptide. |

| Temperature | 110°C | To accelerate the hydrolysis reaction. |

| Duration | 24 hours | To ensure complete cleavage of peptide bonds. |

| Atmosphere | Inert (e.g., Nitrogen or vacuum) | To prevent oxidative degradation of sensitive amino acids. |

Table 2: Example Calculation of Conjugation Yield using AAA

| Analyte | Method | Measured Value | Calculation Step | Result |

|---|---|---|---|---|

| Peptide-Conjugate Sample | AAA | 1.5 µmol of Leucine (a unique amino acid in the peptide) | Assume 1 mole of peptide contains 1 mole of Leucine. | 1.5 µmol of peptide |

| Initial Substrate | Gravimetric/Spectrophotometric | 2.0 µmol | - | 2.0 µmol |

| Conjugation Yield | Calculation | - | (Moles of Peptide / Moles of Substrate) x 100% | (1.5 / 2.0) x 100% = 75% |

Spectrophotometric and Colorimetric Methods for Reaction Monitoring and Quantification (e.g., UV, TNBS Test)

Spectrophotometric and colorimetric methods are indispensable tools in peptide synthesis for real-time reaction monitoring and quantification. These techniques are generally rapid, simple, and can often be performed in situ on resin-bound peptides.

UV Spectrophotometry

UV-Vis spectrophotometry is a technique that measures the absorption of light in the ultraviolet-visible region by a sample. formulationbio.com Its application in the context of this compound chemistry is primarily linked to the properties of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The fluorenyl group is highly fluorescent and possesses a strong UV chromophore, a property that is exploited for quantification. iris-biotech.deiris-biotech.de

A key application is the monitoring of the Fmoc deprotection step during solid-phase peptide synthesis (SPPS). wikipedia.org The Fmoc group is base-labile and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). wikipedia.orgnih.gov This cleavage reaction releases a dibenzofulvene (DBF)-piperidine adduct, which has a distinct and strong UV absorbance maximum. wikipedia.orgrsc.org By measuring the absorbance of this adduct in the reaction solution (e.g., at ~290-302 nm), the progress and completion of the deprotection step can be quantitatively monitored. rsc.org This method is also widely used to determine the initial loading of the first Fmoc-protected amino acid onto the solid support resin. rsc.org

Table 3: Application of UV Spectrophotometry in Fmoc-based Peptide Synthesis

| Application | Principle | Typical Wavelength | Interpretation |

|---|---|---|---|

| Quantification of Resin Loading | The Fmoc group is cleaved from a known mass of resin. The absorbance of the released dibenzofulvene-piperidine adduct is measured. | ~290 nm | The loading (in mmol/g) is calculated using the Beer-Lambert law (A = εbc) with the known extinction coefficient of the adduct. |

| Monitoring Fmoc Deprotection | The appearance of the dibenzofulvene-piperidine adduct in the cleavage solution is monitored over time. | ~302 nm | A stable, maximum absorbance indicates the completion of the deprotection reaction. |

TNBS (Trinitrobenzenesulfonic Acid) Test

The TNBS test is a rapid and sensitive colorimetric assay used to qualitatively detect the presence of free primary amino groups on the solid-support resin during SPPS. utoronto.ca The reagent, 2,4,6-trinitrobenzenesulfonic acid, reacts with free primary amines (such as the N-terminus of a peptide after Fmoc deprotection) to produce a colored derivative.

This test is crucial for monitoring the efficiency of the coupling step. After a coupling reaction is performed to add the next amino acid in the sequence, a small sample of the resin beads is taken and tested with TNBS.

A negative result (beads remain colorless or pale yellow) indicates that there are no free primary amines, meaning the coupling reaction was successful and all available N-termini have been acylated.

A positive result (beads turn red/orange) signifies the presence of unreacted primary amines, indicating an incomplete coupling reaction. utoronto.ca In this case, the coupling step must be repeated to avoid the formation of deletion peptides in the final product.

The TNBS test is therefore a critical checkpoint to ensure the integrity of the peptide sequence being synthesized. utoronto.carsc.org

Table 4: Summary of the TNBS Test for Reaction Monitoring

| Step in SPPS | Purpose of Test | Reagent | Positive Result (Color) | Negative Result (Color) | Action Taken on Positive Result |

|---|

| After Amino Acid Coupling | To check for reaction completion. | 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) | Red / Orange | Colorless / Pale Yellow | Recouple the amino acid to drive the reaction to completion. |

Future Research Directions and Emerging Applications of Fmoc D Dap Otbu Hcl

Advancements in Sustainable and Green Synthetic Methodologies for Dap Derivatives

The chemical synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), has traditionally relied on large quantities of hazardous solvents and reagents, making it a target for green chemistry initiatives. nih.gov A significant portion of the waste generated during peptide synthesis comes from solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), both of which have serious toxicity concerns. researchgate.netrsc.org Research is actively exploring more environmentally benign alternatives. Propylene (B89431) carbonate, for instance, has been identified as a viable green polar aprotic solvent that can replace DCM and DMF in both solution-phase and solid-phase peptide synthesis, yielding comparable purity and yields for model peptides. researchgate.netrsc.org

Efficient, cost-effective synthetic routes for orthogonally protected Dap derivatives are also a focus. One reported method starts from the commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to introduce the β-nitrogen, highlighting the importance of proper α-nitrogen protection for the reaction's success. acs.orgorganic-chemistry.org Another strategy employs D-serine as a starting material to produce protected 2,3-L-diaminopropanoic acid (L-Dap) methyl esters, demonstrating the versatility of starting materials in synthesizing these valuable building blocks. mdpi.com

| Green Chemistry Strategy | Description | Relevance to Dap Derivatives |

| Alternative Solvents | Replacing hazardous solvents like DMF and DCM with greener alternatives such as propylene carbonate. researchgate.netrsc.org | Reduces the environmental impact of synthesizing peptides containing Fmoc-D-Dap-OtBu HCl. researchgate.netrsc.org |

| Minimal-Protection SPPS (MP-SPPS) | Minimizing the use of side-chain protecting groups to reduce reliance on harsh deprotection reagents like TFA. researchgate.net | Presents a challenge for the nucleophilic side-chain of Dap but offers significant gains in sustainability if achieved. researchgate.net |

| Convergent Synthesis | Assembling larger peptides from smaller, unprotected peptide fragments using methods like native chemical ligation in aqueous solutions. nih.gov | Offers a pathway to more efficient and greener manufacturing of complex Dap-containing peptides and proteins. nih.gov |

Exploration of Novel Applications in Next-Generation Peptide-Based Research Tools and Diagnostic Agents

The diamino side chain of Dap makes it an exceptionally useful residue for constructing advanced peptide-based research tools and diagnostic agents. Appropriately protected Dap subunits are valuable building blocks for creating chelating peptide conjugates with applications in cancer therapy and diagnosis. mdpi.commedchemexpress.com For example, peptides modified with Dap can be conjugated to chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then complex with metals for use in diagnostic imaging. medchemexpress.com

Dap derivatives are also integral to the development of peptide vectors for delivering therapeutic or diagnostic molecules across cellular membranes, including the blood-brain barrier. google.com By incorporating Dap into peptide sequences that bind to receptors like the low-density lipoprotein receptor (LDLR), it is possible to create carriers for drugs or imaging agents, facilitating their entry into the central nervous system. google.com Furthermore, peptides incorporating Dap have shown promise in targeting tumor-related integrins, leading to enhanced cytotoxicity against cancer cells.

In the realm of basic research, Dap plays a critical role in mechanistic studies of enzymes. Replacing a catalytic serine or cysteine residue with 2,3-diaminopropionic acid allows for the trapping of transient acyl-enzyme intermediates as stable, non-hydrolyzable amide bonds. acs.orgresearchgate.net This technique provides a powerful tool for structural and functional analysis of enzymes like proteases and ubiquitinases. acs.org The structural similarity of Dap to serine and cysteine makes it an effective isostere for these studies. researchgate.net

| Application Area | Specific Use of Dap Derivatives | Research Finding |

| Cancer Diagnostics | Synthesis of DOTA-modified peptides for metal chelation and imaging. medchemexpress.com | Fmoc-D-Dap(Boc)-OH is used to create bioactive peptide mimetics for cancer diagnostic purposes. medchemexpress.com |

| Drug Delivery | As a component of peptide vectors to transport molecules across the blood-brain barrier. google.com | Dap-containing peptides can bind to the LDLR, enabling the vectorization of diagnostic or therapeutic agents to the CNS. google.com |

| Enzyme Research | Trapping of acyl-enzyme intermediates by replacing catalytic Ser/Cys with Dap. acs.orgresearchgate.net | This method creates a stable amide bond, allowing for the structural analysis of enzyme intermediates that are otherwise transient. acs.org |

| Antimicrobial Peptides | Incorporation into synthetic peptides to enhance antimicrobial activity. | Derivatives of diaminopropionic acid exhibit antimicrobial properties against various pathogens. |

Integration with Advanced Bioorthogonal Chemistry Techniques for in situ Functionalization

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. iris-biotech.de The side chain of Dap is an ideal handle for introducing bioorthogonal functionalities into peptides. These functionalities allow for the precise, site-specific labeling and modification of peptides in situ.

A prominent application is in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted, copper-free variant (SPAAC). iris-biotech.deacs.org By synthesizing Dap derivatives where the side-chain amino group is functionalized with an azide (B81097), researchers can create peptides that are ready for "clicking" onto molecules bearing an alkyne group. This enables the attachment of fluorophores, imaging agents, or drug molecules to specific sites on a peptide or protein. acs.org